N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts acylation reaction using cyclopentanone and a suitable acylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Materials Science: The compound’s unique structure may be useful in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biology: The compound can be used as a tool to study biological processes and pathways, particularly those involving benzofuran derivatives.
Mechanism of Action
The mechanism of action of N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to the observed effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and physicochemical properties compared to other benzofuran derivatives. This makes it a valuable compound for further research and development.
Properties
CAS No. |
644980-07-4 |
---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1-benzoylcyclopentyl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21NO3/c1-15-17-11-5-6-12-18(17)26-19(15)21(25)23-22(13-7-8-14-22)20(24)16-9-3-2-4-10-16/h2-6,9-12H,7-8,13-14H2,1H3,(H,23,25) |
InChI Key |
CWWIJXUADDGBKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3(CCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.